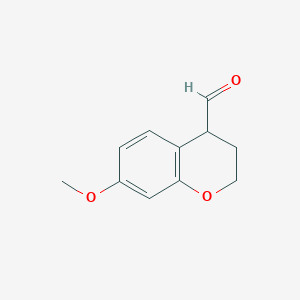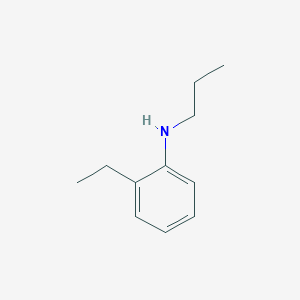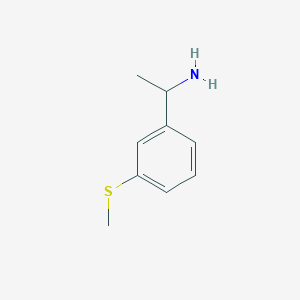
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone is a synthetic organic compound that features both phenolic and imidazole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 5-chloro-1-methyl-1H-imidazole.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.
Automated Purification: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1H-imidazol-2-yl)-propenone: Lacks the methyl group on the imidazole ring.
1-(5-Chloro-2-hydroxy-phenyl)-3-(1-methyl-1H-imidazol-2-yl)-propenone: Lacks the chlorine atom on the imidazole ring.
Uniqueness
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone is unique due to the presence of both chlorine atoms and the methyl group, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H10Cl2N2O2 |
|---|---|
分子量 |
297.13 g/mol |
IUPAC名 |
1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-17-12(15)7-16-13(17)5-4-11(19)9-6-8(14)2-3-10(9)18/h2-7,18H,1H3 |
InChIキー |
HOFXWHWZEHOWPR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=C1C=CC(=O)C2=C(C=CC(=C2)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B12441289.png)
![2-[4-[(3aS,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12441291.png)
![4-[[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12441296.png)






![3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12441336.png)

